molecular formula C13H14O4 B13498433 rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13498433
M. Wt: 234.25 g/mol
InChI Key: PDVBBRCHGGBHOT-LOWVWBTDSA-N
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Description

rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Formation of the bicyclic core: This can be achieved through cycloaddition reactions, such as Diels-Alder reactions, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[21

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of materials with unique properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,4S,5S)-4-(4-hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    rac-(1R,4S,5S)-4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can impart different electronic and steric properties compared to similar compounds, potentially leading to unique reactivity and applications.

Biological Activity

The compound rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, physicochemical properties, and relevant case studies.

  • Molecular Formula: C13_{13}H14_{14}O4_{4}
  • Molecular Weight: 234.25 g/mol
  • CAS Number: 2679950-39-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core: This can be achieved through cycloaddition reactions, such as Diels-Alder reactions.
  • Introduction of the Methoxyphenyl Group: Electrophilic aromatic substitution reactions are commonly used for this purpose.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The unique bicyclic structure may influence its binding affinity and selectivity for these targets.

Case Studies and Research Findings

Recent studies have explored the biological validation of 2-oxabicyclo[2.1.1]hexanes as bioisosteres of ortho-substituted phenyl rings:

  • A study published in Angewandte Chemie International Edition demonstrated that these compounds exhibit improved physicochemical properties compared to their ortho-substituted counterparts, making them suitable candidates for drug development .
  • The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into various bioactive compounds (e.g., agrochemicals and pharmaceuticals) has been successfully validated, indicating their potential utility in medicinal chemistry .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
rac-(1R,4S,5S)-4-(4-hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidHydroxy group instead of methoxyPotentially different reactivity due to hydroxyl group
rac-(1R,4S,5S)-4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidChlorine atom instead of methoxyAltered electronic properties affecting binding affinity

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable building block in drug design:

  • Targeting Specific Biological Pathways: Its ability to modulate enzyme activity makes it a candidate for developing therapeutics targeting various diseases.
  • Potential in Agrochemicals: The compound has shown promise in agricultural applications due to its bioactive properties.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(1S,4R,5R)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-16-9-4-2-8(3-5-9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1

InChI Key

PDVBBRCHGGBHOT-LOWVWBTDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3

Origin of Product

United States

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